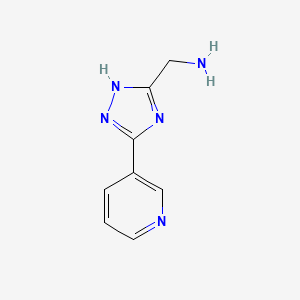

(5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine

Overview

Description

“(5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine” is a complex organic compound. It belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Scientific Research Applications

Pharmacological Profile

YM348, a compound structurally different but functionally similar to (5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine, acts as a potent 5-HT(2C) receptor agonist. It exhibits high selectivity and affinity for the 5-HT(2C) receptors, indicating its potential in neuropharmacology, especially in the modulation of behaviors linked to this receptor subtype (Kimura et al., 2004).

Metabolic Pathways

The metabolic profile of FYX-051, a compound again structurally different but offering insights into similar triazole-based compounds, has been studied across species including humans. It is primarily metabolized via N-glucuronidation and N-glucosidation, with significant species differences in the types and amounts of metabolites formed. This highlights the complex metabolic pathways that triazole derivatives can undergo, relevant to the pharmacokinetics of similar compounds (Nakazawa et al., 2006).

Mechanism of Action

Target of Action

The primary target of (5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine is Cytochrome P450 2A6 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body .

Mode of Action

This compound interacts with its target, Cytochrome P450 2A6, and exhibits a high coumarin 7-hydroxylase activity . This interaction leads to the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide .

Biochemical Pathways

The interaction of this compound with Cytochrome P450 2A6 affects the metabolic activation of aflatoxin B1 . Aflatoxin B1 is a potent carcinogen, and its metabolic activation can lead to DNA adduct formation and subsequent genetic mutations .

Pharmacokinetics

The interaction with cytochrome p450 2a6 suggests that it may undergo metabolic transformations in the body . The impact of these transformations on the bioavailability of the compound is yet to be determined .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the metabolic activation of certain compounds. For instance, it can activate aflatoxin B1, leading to potential carcinogenic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substrates or inhibitors of Cytochrome P450 2A6 could potentially affect the compound’s activity .

properties

IUPAC Name |

(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-4-7-11-8(13-12-7)6-2-1-3-10-5-6/h1-3,5H,4,9H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMHLWGEAUJDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine](/img/structure/B1422334.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B1422336.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate](/img/structure/B1422342.png)

![4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1422349.png)

![6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1422352.png)